molecular formula C11H7F2IO B14043800 1-(Difluoromethoxy)-6-iodonaphthalene

1-(Difluoromethoxy)-6-iodonaphthalene

Katalognummer: B14043800
Molekulargewicht: 320.07 g/mol
InChI-Schlüssel: SGSRNBOQOBKQLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)-6-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)-6-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)-6-iodonaphthalene can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura reaction with a boronic acid would yield a biaryl compound.

Wirkmechanismus

The mechanism by which 1-(Difluoromethoxy)-6-iodonaphthalene exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can serve as a site for further functionalization, enabling the compound to be tailored for specific molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)-6-iodonaphthalene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethoxy and iodine substituents on a naphthalene ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H7F2IO

Molekulargewicht

320.07 g/mol

IUPAC-Name

1-(difluoromethoxy)-6-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H

InChI-Schlüssel

SGSRNBOQOBKQLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.